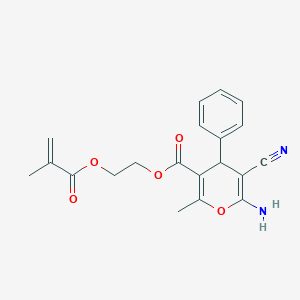

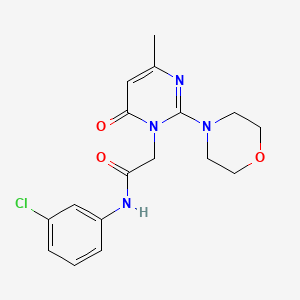

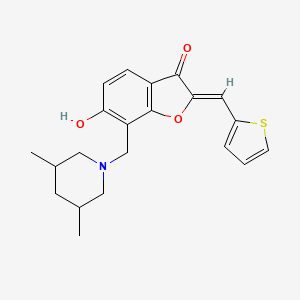

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Herbicidal Activity

Research into substituted phenyltetrahydropyrimidinones, which share a structural resemblance with the compound , indicates their role as preemergence herbicides. These compounds act by inhibiting carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis. The activity is influenced by specific structural modifications, suggesting that certain substitutions can enhance herbicidal efficacy (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

Corrosion Inhibition

Studies on Mannich bases derived from urea have shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. This suggests potential applications of similar compounds in protecting industrial materials against corrosion (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Synthesis Methodologies

The synthetic approaches to creating various urea derivatives, including methods for the formation of pyrimidinones and related compounds, have been explored. Such research highlights the versatility of urea derivatives in chemical synthesis, offering pathways to a wide range of compounds with potential applications in pharmaceuticals and agrochemicals (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Medicinal Chemistry

Urea derivatives have been investigated for their potential in medicinal chemistry, including as inhibitors of specific enzymes or receptors. For example, certain urea compounds have been studied for their activity against enzymes like acetylcholinesterase, suggesting potential therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Additionally, research into urea derivatives as allosteric antagonists for cannabinoid receptors indicates their relevance in developing new treatments for CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O2/c17-13-3-1-2-4-14(13)21-16(23)19-11-12-5-6-18-15(20-12)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUOQOQZONJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)

![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)

![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)

![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)